Phenyl-d5-acetaldehyde
Description
Properties
CAS No. |
879549-73-2 |
|---|---|
Molecular Formula |
C8H3D5O |
Molecular Weight |
125.18 |
Purity |
95% min. |
Synonyms |
Phenyl-d5-acetaldehyde |
Origin of Product |
United States |
Advanced Methodologies for the Synthesis and Isotopic Enrichment of Phenyl D5 Acetaldehyde
Strategic Considerations in Deuterium (B1214612) Incorporation at the Phenyl Moiety
The foundational step in synthesizing Phenyl-d5-acetaldehyde is the efficient and selective incorporation of deuterium atoms onto the phenyl ring. The primary methods for this transformation are based on hydrogen-deuterium exchange (HDE) reactions, which can be catalyzed by acids, bases, or metals.
Acid-catalyzed HDE represents one of the most powerful and common methods for deuterating aromatic rings. nih.gov These reactions typically proceed through an electrophilic aromatic substitution mechanism, where a deuterated Brønsted acid (e.g., D₂SO₄, DCl) or a Lewis acid in the presence of a deuterium source like heavy water (D₂O) facilitates the replacement of hydrogen atoms with deuterium. nih.govmdpi.com The regioselectivity of this exchange is governed by the electronic properties of the substituents on the aromatic ring; electron-donating groups direct deuteration to the ortho and para positions, while electron-withdrawing groups deactivate the ring towards exchange. nih.govnih.gov
Heterogeneous catalysts are also widely employed for aromatic HDE. Platinum on carbon (Pt/C) has been shown to be highly effective for the deuteration of aromatic rings using D₂O as the deuterium source, often under a hydrogen or deuterium gas atmosphere. researchgate.net In some cases, Pt/C can achieve high levels of deuteration at room temperature, whereas other catalysts like palladium on carbon (Pd/C) may require elevated temperatures for similar efficiency, especially with electron-deficient rings. researchgate.net Recently, nanostructured iron catalysts have emerged as a selective and scalable option, favoring deuteration at the ortho and para positions of anilines and phenols. nih.gov A key challenge with some metal catalysts, particularly those based on precious metals, is the potential for undesirable side reactions like dehalogenation if halogen substituents are present. nih.govresearchgate.net
The choice of strategy depends on the starting material and the desired final product. For a complete synthesis of this compound, it is often more practical to start with a fully deuterated precursor like benzene-d6 (B120219) or toluene-d8 (B116792) and build the acetaldehyde (B116499) side chain, rather than attempting a direct HDE on phenylacetaldehyde (B1677652) itself, which could lead to competing reactions at the active aldehyde group and the adjacent α-protons.
Multi-step Synthetic Routes for High Purity this compound
A robust and controllable synthesis of high-purity this compound is typically achieved through a multi-step sequence starting from a readily available deuterated precursor. This approach allows for precise control over the isotopic labeling and chemical purity at each stage of the synthesis.
The selection of an appropriate starting material is critical for an efficient synthesis. Commercially available, highly enriched precursors such as benzene-d6 and toluene-d8 are common choices. A well-documented strategy involves the conversion of a deuterated precursor into a more versatile intermediate, such as (phenyl-d5)acetic acid.
One effective route begins with toluene-d8. acs.org The synthesis proceeds through the following key derivatization steps:
Radical Bromination: Toluene-d8 undergoes radical bromination to form (phenyl-d5)benzyl-d2 bromide.
Cyanation: The resulting bromide is then reacted with sodium cyanide (NaCN) to yield (phenyl-d5)acetonitrile-d2. acs.org
Hydrolysis: Finally, acidic or basic hydrolysis of the nitrile group furnishes (phenyl-d5)acetic acid. acs.org
From this key intermediate, this compound can be synthesized via a two-step reduction-oxidation sequence. This involves the reduction of the carboxylic acid to 2-phenyl-d5-ethanol, followed by selective oxidation to the target aldehyde. This method avoids the complexities of direct deuteration on a molecule with multiple reactive sites.
Another precursor strategy involves starting with a halogenated aromatic compound and performing a halogen-deuterium exchange (XDE), a method discussed further in section 2.3. researchgate.netchula.ac.th
For the reduction of (phenyl-d5)acetic acid or its ester derivatives to 2-phenyl-d5-ethanol, a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) can be used to ensure the α-position is also deuterated, although this is not required for this compound. More commonly, a standard hydride reagent is used.
The subsequent oxidation of 2-phenyl-d5-ethanol to this compound is a critical step where over-oxidation to the carboxylic acid must be avoided. A selective and mild oxidation method involves using activated manganese dioxide (MnO₂). rsc.org This method is advantageous as it tolerates a wide variety of functional groups, including halogens, alkenes, and esters, and proceeds under neutral conditions, minimizing the risk of side reactions or H/D back-exchange. rsc.org
To improve throughput and efficiency, modern synthetic technologies such as flow chemistry can be implemented. Flow synthesis methods, particularly those using microwave heating, can significantly reduce reaction times, improve heating efficiency, and allow for easier scale-up compared to traditional batch processes. tn-sanso.co.jp This approach has been successfully applied to H-D exchange reactions for producing deuterated aromatic compounds and offers potential for optimizing the synthesis of this compound precursors. tn-sanso.co.jp
Table 1: Comparison of Synthetic Parameters
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Heating Method | Oil bath / Mantle | Microwave / Tube furnace |
| Heating Efficiency | Lower, slower heating/cooling | Higher, rapid heating/cooling tn-sanso.co.jp |
| Scalability | Limited by vessel size tn-sanso.co.jp | Easily scalable by continuous operation tn-sanso.co.jp |
| Process Time | Longer due to manual steps | Reduced via automation and integration tn-sanso.co.jp |
| Safety | Higher risk with large volumes | Generally safer with smaller reaction volumes at any given time tn-sanso.co.jp |
This table provides a general comparison of batch versus flow synthesis methodologies for chemical production.
Rigorous purification and characterization are essential to confirm the chemical and isotopic purity of the final this compound product. Standard chromatographic techniques such as flash chromatography and High-Performance Liquid Chromatography (HPLC) are employed to isolate the target compound from reaction byproducts and unreacted starting materials. ansto.gov.auansto.gov.au
Once chemically pure, the isotopic enrichment and structural integrity must be assessed. The two primary analytical methods for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). rsc.orgomicronbio.com
Nuclear Magnetic Resonance (NMR): Quantitative NMR is a powerful tool for determining the position and level of deuterium incorporation. nih.gov
¹H NMR can be used to quantify the remaining protons on the phenyl ring, allowing for calculation of the deuterium percentage. rsc.org
²H NMR directly observes the deuterium nuclei, confirming their positions on the molecule. ansto.gov.auansto.gov.au
¹³C NMR can also be used, as the signal for a carbon bonded to deuterium (C-D) is shifted and split differently compared to a carbon bonded to hydrogen (C-H). researchgate.net
Table 2: Techniques for Isotopic Purity Assessment
| Technique | Information Provided | Advantages | Limitations |
|---|---|---|---|
| NMR Spectroscopy | Site-specific deuterium incorporation, structural integrity. rsc.orgnih.gov | Provides positional information, non-destructive. wikipedia.org | Requires higher sample quantity, careful parameter adjustment for quantification. omicronbio.com |
This table summarizes the primary analytical methods used to assess the isotopic purity of deuterated compounds.
Novel and Emerging Synthetic Approaches for Deuterated Acetaldehydes, including Hydrogen-Deuterium Exchange (HDE) and Halogen-Deuterium Exchange (XDE)
Beyond traditional multi-step syntheses, research continues into more direct and efficient methods for producing deuterated aldehydes. These include direct HDE on the formyl group and XDE on halogenated precursors.
Hydrogen-Deuterium Exchange (HDE): Direct HDE on an aldehyde's formyl proton is challenging due to the proton's low acidity. However, recent advances in catalysis have made this possible. N-heterocyclic carbenes (NHCs) have been shown to catalyze the direct HDE of the formyl group in aromatic, aliphatic, and unsaturated aldehydes using D₂O as the deuterium source. benthamdirect.comnih.gov This organocatalytic method operates under mild conditions and can achieve high levels of deuteration (up to 99% D), offering a practical route to C-1 deuterated aldehydes. benthamdirect.comresearchgate.net Transition metal catalysts based on iridium and ruthenium have also been developed for the direct HDE of aromatic formyl groups, though these often require D₂ gas as the deuterium source. nih.gov
Halogen-Deuterium Exchange (XDE): XDE provides a powerful alternative to HDE, especially for positions that are not easily deuterated by HDE. In this method, a halogen atom (typically Br or I) on the aromatic ring is replaced by a deuterium atom. This can be achieved using various reagents and catalysts. nih.gov
Traditional Methods: Palladium-catalyzed reactions using a deuterium source are common. For example, Pd/C can catalyze the dehalogenation of aromatic halides using formate (B1220265) salts in D₂O under hydrothermal conditions. chula.ac.th
Emerging Methods: Electrochemical dehalogenative deuteration is a promising green alternative. sciopen.comxmu.edu.cn This method uses an electric current to drive the reaction, avoiding transition metal catalysts and toxic deuterated reagents. It typically employs heavy water as the deuterium source and can produce deuterated aromatic compounds with high yields and deuterium incorporation. sciopen.comxmu.edu.cn This approach could be applied to a precursor like 4-bromophenylacetaldehyde to synthesize the deuterated target.
These emerging techniques offer more direct and potentially more sustainable pathways to this compound and other deuterated building blocks, expanding the toolkit available for isotopic labeling. benthamdirect.comnih.gov
Application of Advanced Spectroscopic and Spectrometric Techniques for Phenyl D5 Acetaldehyde Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules. In the context of Phenyl-d5-acetaldehyde, NMR is instrumental in confirming the position of the deuterium (B1214612) labels and studying the molecule's conformation and the mechanisms of its reactions. The presence of five deuterium atoms on the phenyl ring significantly alters the NMR spectra compared to its non-deuterated analog, providing a unique probe for structural analysis.
The analysis of this compound benefits significantly from specialized NMR techniques such as deuterium (²H) decoupling. In standard proton (¹H) NMR spectroscopy, the protons on the acetaldehyde (B116499) moiety would not show coupling to the deuterons on the phenyl ring due to the different resonance frequencies. However, in ¹³C NMR, the carbon atoms of the phenyl ring are directly bonded to deuterium atoms. This C-D coupling would complicate the spectrum by splitting the carbon signals into multiplets.
Deuterium decoupling is a technique where the sample is irradiated at the deuterium resonance frequency during the acquisition of the ¹³C spectrum. aps.org This process removes the C-D coupling, causing the multiplet signals for the deuterated phenyl carbons to collapse into single, sharp peaks, thus simplifying the spectrum and improving the signal-to-noise ratio. aps.org This is crucial for accurately assigning the carbon signals of the aromatic ring.
Furthermore, the substitution of hydrogen with deuterium induces small changes in the chemical shifts of the nearby carbon nuclei, an effect known as the deuterium isotope shift. This shift arises from the slight difference in the vibrational energy levels of C-H and C-D bonds. Analyzing these isotopic shifts can provide valuable information about molecular structure and electron distribution.
Table 1: Expected ¹³C NMR Data for this compound with and without Deuterium Decoupling
| Carbon Atom | Expected Chemical Shift (ppm) (approx.) | Signal Appearance (Without ²H Decoupling) | Signal Appearance (With ²H Decoupling) |
| C=O | ~195-200 | Singlet | Singlet |
| -CH₂- | ~45-50 | Singlet | Singlet |
| C1 (ipso) | ~135 | Triplet (due to ¹JCD) | Singlet |
| C2/C6 (ortho) | ~130 | Triplet (due to ¹JCD) | Singlet |
| C3/C5 (meta) | ~129 | Triplet (due to ¹JCD) | Singlet |
| C4 (para) | ~127 | Triplet (due to ¹JCD) | Singlet |
Note: The table is illustrative, based on general principles of NMR spectroscopy.
Two-dimensional (2D) NMR techniques are essential for unambiguously determining the structure of new compounds, such as derivatives formed from reactions involving this compound.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, typically ¹³C. For a derivative of this compound, an HSQC spectrum would show correlations for the C-H bonds in the acetaldehyde portion and any new C-H bonds formed during a reaction. The deuterated phenyl ring would be absent from this spectrum, confirming that no C-H bonds are present on the ring.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is particularly powerful for piecing together molecular fragments. For instance, it can show a correlation between the methylene (B1212753) protons (-CH₂-) of the acetaldehyde group and the ipso-carbon (the carbon attached to the side chain) of the d5-phenyl ring. This would definitively prove the connectivity between the two parts of the molecule. When studying a derivative, HMBC can establish the connection points between the this compound moiety and other reactants.
Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding and Tautomeric Investigations
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule, which are sensitive to its structure and environment. researchgate.net For this compound, these techniques are particularly useful for studying intermolecular interactions like hydrogen bonding and for investigating tautomeric equilibria.
The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretch, typically found around 1720-1740 cm⁻¹. The exact frequency of this band is highly sensitive to its environment. researchgate.net When the aldehyde oxygen acts as a hydrogen bond acceptor, the C=O bond weakens slightly, resulting in a shift of the stretching frequency to a lower wavenumber (a red shift). rsc.org By monitoring this shift in different solvents or concentrations, the strength and nature of hydrogen bonding can be investigated.
Vibrational spectroscopy is also an effective tool for studying keto-enol tautomerism, an equilibrium between the aldehyde (keto) form and its vinyl alcohol (enol) isomer. bohrium.com The enol form is characterized by the appearance of an O-H stretching band (around 3600 cm⁻¹) and a C=C stretching band (around 1650 cm⁻¹), along with the disappearance of the C=O aldehyde band. While this equilibrium typically favors the keto form for simple aldehydes, its presence can be detected and quantified under specific conditions using FTIR or Raman spectroscopy.
Mass Spectrometry (MS) for Tracer Studies and Isotopic Distribution Analysis
Mass spectrometry (MS) is a cornerstone technique for the analysis of isotopically labeled compounds. It measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight and the elemental composition of a molecule. This compound, with its five deuterium atoms, is an ideal candidate for MS-based tracer studies.
When used as an internal standard in quantitative analyses, this compound is added to a sample in a known amount. nih.gov Because it is chemically identical to the non-labeled analyte, it behaves the same way during sample preparation and analysis. However, its higher mass allows it to be distinguished and measured separately by the mass spectrometer. nih.govrepec.org This allows for highly accurate quantification of the native Phenylacetaldehyde (B1677652) by comparing the signal intensities of the labeled and unlabeled compounds.
High-Resolution Mass Spectrometry (HRMS) measures the m/z of ions with extremely high accuracy (typically to within 5 parts per million). This precision allows for the unambiguous determination of a compound's molecular formula by distinguishing between molecules with the same nominal mass but different elemental compositions. morressier.com
For this compound, HRMS can be used to:
Confirm the Molecular Formula: The theoretical exact mass of this compound (C₈H₃D₅O) can be calculated and compared to the experimentally measured mass, providing definitive confirmation of its identity. pensoft.net
Assess Isotopic Purity: HRMS can resolve the signals from molecules with different numbers of deuterium atoms. This allows for the assessment of the isotopic enrichment of the sample, quantifying the percentage of the desired d5 species versus any d4, d3, etc., impurities.
Analyze Complex Mixtures: In reaction monitoring, HRMS can identify the molecular formulas of various products, byproducts, and intermediates in a complex mixture without the need for prior separation. morressier.com
Tandem Mass Spectrometry (MS/MS), also known as MS², is a technique where ions of a specific m/z are selected, fragmented, and the resulting fragment ions are then analyzed. nih.gov This provides a "fingerprint" of the molecule and offers deep insights into its structure.
When applied to this compound, MS/MS is invaluable for elucidating fragmentation pathways. researchgate.net The deuterium-labeled phenyl ring serves as a stable isotopic tag. By observing which fragments retain the five deuterium atoms (i.e., which fragments are 5 mass units heavier than they would be in the unlabeled analog), researchers can map how the molecule breaks apart. For example, a common fragmentation pathway for phenylacetaldehyde involves the loss of the CHO group to form a benzyl (B1604629) cation. In the case of this compound, this would result in a fragment ion at m/z 96 (C₆D₅CH₂⁺), confirming that the phenyl group and the methylene bridge remained intact. This ability to track specific parts of the molecule through fragmentation is crucial for identifying unknown metabolites or reaction products. nih.gov
Table 2: Illustrative MS/MS Fragmentation of this compound vs. Phenylacetaldehyde
| Parent Ion | Theoretical m/z | Key Fragment | Fragment m/z | Interpretation |
| Phenylacetaldehyde (C₈H₈O) | 120.0575 | [M-CHO]⁺ | 91.0548 | Loss of formyl radical |
| This compound (C₈H₃D₅O) | 125.0889 | [M-CHO]⁺ | 96.0862 | Loss of formyl radical, d5-phenyl ring intact |
Note: m/z values are theoretical exact masses.
Mechanistic Investigations Utilizing Phenyl D5 Acetaldehyde As a Deuterium Tracer
Elucidation of Organic Reaction Mechanisms via Kinetic Isotope Effects (KIE)
The kinetic isotope effect is the change in the rate of a chemical reaction upon isotopic substitution. epfl.ch By comparing the reaction rate of a substrate containing a light isotope (like hydrogen) with that of its heavy-isotope-labeled counterpart (like deuterium), chemists can gain profound insights into the rate-determining step of a reaction. baranlab.org The use of Phenyl-d5-acetaldehyde is particularly valuable in reactions where the phenyl ring is directly or indirectly involved in the crucial bond-breaking or bond-forming events of the rate-limiting step.
Primary kinetic isotope effects (PKIEs) are observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. scribd.com For this compound, a significant primary KIE (typically kH/kD > 1) would be expected in reactions where a C-D bond on the aromatic ring is cleaved during this critical step. epfl.ch An example would be electrophilic aromatic substitution, where the initial attack of an electrophile disrupts aromaticity. masterorganicchemistry.com Although the subsequent deprotonation to restore the aromatic ring is usually fast, if this step were to become rate-limiting, a substantial PKIE would be observed when comparing the reaction of phenylacetaldehyde (B1677652) with its d5-analog.
Secondary kinetic isotope effects (SKIEs) arise when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step. princeton.edu These effects are generally smaller than PKIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). They are typically caused by changes in the hybridization state of the carbon atom to which the deuterium (B1214612) is attached. For instance, in a reaction where the phenyl ring of this compound is involved in a process that changes the hybridization of its carbons from sp2 to sp3 in the transition state, an inverse secondary KIE might be observed. Conversely, a change from sp3 to sp2 character would likely result in a normal secondary KIE.
Table 1: Hypothetical Kinetic Isotope Effects in Reactions of Phenylacetaldehyde
| Reaction Type | Isotopic Position | Observed KIE (kH/kD) | Interpretation |
|---|---|---|---|
| Electrophilic Aromatic Substitution (rate-determining C-D cleavage) | Phenyl-d5 | ~6-7 | Primary KIE; C-D bond is broken in the rate-determining step. |
| Nucleophilic addition to carbonyl | Phenyl-d5 | ~1.0 | No significant KIE; phenyl C-D bonds are not involved in the rate-determining step. |
| Reaction involving sp2 to sp3 rehybridization of the phenyl ring | Phenyl-d5 | < 1 | Inverse secondary KIE; indicates a more sterically crowded transition state. |
The magnitude of the kinetic isotope effect provides valuable information about the structure of the transition state. baranlab.org For a primary KIE, a larger value often suggests a more symmetric transition state where the hydrogen/deuterium is equally shared between the donor and acceptor atoms. In the context of this compound, a large PKIE in an aromatic C-D bond cleavage reaction would imply a transition state where the deuterium atom has been significantly transferred.
Secondary KIEs are also powerful probes of transition state geometry. An inverse SKIE (kH/kD < 1) often indicates that the vibrational force constants of the C-D bonds are greater in the transition state than in the reactant, which can occur when there is increased steric crowding. A normal SKIE (kH/kD > 1) suggests the opposite. By carefully measuring these effects, chemists can map the reaction coordinate, which describes the energetic pathway from reactants to products, and pinpoint the structure of the highest energy point along this path—the transition state. arxiv.org
Studies on Rearrangement Reactions and Tautomerism Involving the Acetaldehyde (B116499) Moiety
Deuterium labeling is an indispensable tool for tracing the movement of atoms and functional groups during molecular rearrangements and tautomerization. chem-station.com In reactions involving this compound, the deuterated phenyl group acts as a stable isotopic label. If the acetaldehyde moiety undergoes a reaction, such as an enol-keto tautomerization, the d5-phenyl group remains unchanged and allows for easy tracking of the molecule's core structure. britannica.com
For example, in a Claisen-type rearrangement where a derivative of phenylacetaldehyde might be involved, the deuterium-labeled phenyl group would allow researchers to unambiguously determine if the phenyl group itself migrates or remains stationary. The presence of the deuterium label can be easily detected by techniques like mass spectrometry or NMR spectroscopy, providing clear evidence of the molecular transformation. researchgate.net
Radical Chemistry and Electron Transfer Processes
The study of radical reactions and electron transfer events can also benefit from the use of this compound. In radical chemistry, the formation of radical intermediates can be investigated. For instance, if a reaction proceeds through a phenyl radical intermediate, the presence of deuterium on the ring could subtly influence the stability and reactivity of this species. scielo.br While the primary bonds being broken might be elsewhere in the molecule, such as the aldehydic C-H bond to form an acetyl radical, the deuterated phenyl group can serve as a sensitive probe for secondary effects. nih.gov
In electron transfer processes, the rate of electron transfer can be influenced by isotopic substitution. acs.org Although the effect is often small, precise measurements can reveal details about the coupling between electronic and vibrational states. For this compound, comparing its electron transfer properties to the non-deuterated analog could provide insights into the role of phenyl C-H (or C-D) vibrational modes in mediating the electron transfer event.
Catalysis Research with Deuterated Substrates
In the field of catalysis, deuterated substrates like this compound are crucial for elucidating reaction mechanisms. researchgate.net By observing whether the deuterium atoms on the phenyl ring are exchanged or involved in bond-breaking steps during a catalytic cycle, researchers can determine the role of the catalyst. wisc.edu
For example, in transition-metal-catalyzed C-H activation reactions, using this compound as a substrate would immediately reveal if the catalyst is interacting with the C-H bonds of the aromatic ring. nih.gov If the catalyst activates these bonds in the rate-determining step, a significant primary kinetic isotope effect would be observed. iaea.org This information is vital for designing more efficient and selective catalysts. Furthermore, the absence of an isotope effect can be equally informative, suggesting that the interaction with the phenyl C-H bonds is not kinetically significant. nih.gov
Table 2: Application of this compound in Catalysis Research
| Catalytic Reaction | Purpose of Deuteration | Expected Outcome | Mechanistic Insight |
|---|---|---|---|
| Palladium-catalyzed C-H arylation | To probe C-H activation | Significant kH/kD | Indicates that C-H bond cleavage on the phenyl ring is rate-determining. |
| Asymmetric hydrogenation of the carbonyl group | To confirm the site of reaction | Deuterium remains on the phenyl ring | Confirms that the catalyst selectively acts on the aldehyde functional group. |
Role of Phenyl D5 Acetaldehyde in Biochemical Pathway Elucidation and Tracer Studies Non Clinical
Biosynthetic Pathway Intermediates and Precursors in Model Organisms (e.g., microorganisms, plants, cell cultures)
Isotopically labeled compounds are instrumental in deciphering the intricate steps of biosynthetic pathways. By introducing a labeled precursor into a biological system, scientists can track the incorporation of the isotope into downstream metabolites, thereby mapping the metabolic route. Phenylacetaldehyde (B1677652) is a key volatile compound in many plants, contributing significantly to floral scent, and is also involved in the metabolism of microorganisms. wikipedia.org It is biosynthetically derived from the amino acid L-phenylalanine. wikipedia.orgfrontiersin.org
Tracer studies using deuterated phenylalanine have been crucial in confirming its role as a precursor and in clarifying the biosynthetic pathway to phenylacetaldehyde in plants. A notable study in Petunia hybrida utilized L-[²H₈]phenylalanine (phenylalanine with eight deuterium (B1214612) atoms) to investigate the formation of phenylacetaldehyde, a primary component of the petunia's floral fragrance. researchgate.net
Key Research Findings:
Precursor Confirmation: When petunia petals were fed with L-[²H₈]phenylalanine, the emitted phenylacetaldehyde was found to be deuterated, confirming that phenylalanine is the direct precursor. researchgate.net
Pathway Elucidation: The analysis by Gas Chromatography-Mass Spectrometry (GC-MS) revealed that the resulting phenylacetaldehyde contained seven deuterium atoms ([²H₇]phenylacetaldehyde). This specific labeling pattern provided critical information about the reaction mechanism, which involves the loss of one deuterium atom from the alpha-carbon of phenylalanine during its conversion. researchgate.net
This type of isotopic labeling strategy allows researchers to:
Identify the direct precursors of a target molecule.
Distinguish between proposed alternative biosynthetic pathways.
Identify previously unknown intermediates in a metabolic network.
The use of deuterated precursors like L-[²H₈]phenylalanine to produce labeled intermediates such as Phenyl-d5-acetaldehyde in situ is a foundational technique in plant and microbial metabolic research. nih.govmdpi.com
| Labeled Precursor Fed to Petunia Petals | Key Metabolite Analyzed | Observed Deuterium Labeling | Conclusion | Source |
| L-[²H₈]Phenylalanine | Phenylacetaldehyde | [²H₇]Phenylacetaldehyde | Confirms Phenylalanine as the precursor and provides insight into the enzymatic conversion mechanism. | researchgate.net |
Enzymatic Reaction Mechanism Probing with Deuterated Substrates
The substitution of hydrogen with deuterium can alter the rate of a chemical reaction if the bond to the isotope is broken or significantly altered in the rate-determining step. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a cornerstone for studying enzymatic reaction mechanisms. nih.gov A primary KIE is observed when a bond to the isotopic atom is cleaved in the rate-limiting step. The heavier mass of deuterium results in a lower vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, leading to a higher activation energy and a slower reaction rate for the deuterated substrate. nih.gov
This compound and its deuterated precursors are ideal substrates for probing the mechanisms of enzymes that catalyze their transformation.
Case Study: Phenylacetaldehyde Synthase (PAAS) In the aforementioned study on petunia floral scent, the conversion of L-[²H₈]phenylalanine to [²H₇]phenylacetaldehyde was catalyzed by the enzyme Phenylacetaldehyde Synthase (PAAS). researchgate.netnih.gov The specific loss of a deuterium atom from the alpha-carbon, rather than the beta-carbon, allowed researchers to rule out certain proposed mechanisms. The observed labeling pattern was inconsistent with a conventional quinonoid intermediate mechanism, which would have resulted in the retention of all deuterium atoms from the alpha- and beta-positions of the precursor. researchgate.net This finding was crucial for proposing a more accurate bifunctional mechanism involving coupled decarboxylation and oxidation. researchgate.netnih.gov
Probing Other Phenylacetaldehyde-Metabolizing Enzymes: Phenylacetaldehyde is a substrate for several key enzymes, including aldehyde dehydrogenases and monoamine oxidases (which generate it from phenylethylamine). researchgate.netresearchgate.net KIE studies using this compound could elucidate their mechanisms:
Aldehyde Dehydrogenase (ALDH): This enzyme oxidizes phenylacetaldehyde to phenylacetic acid. A KIE study could determine if the abstraction of the aldehydic hydrogen is the rate-limiting step.
Monoamine Oxidase (MAO): MAO catalyzes the oxidative deamination of phenylethylamine to phenylacetaldehyde. researchgate.netnih.govnih.gov Computational studies on MAO A have simulated the KIE for this reaction, using it to validate the proposed hydride transfer mechanism. rsc.org A large experimental KIE would provide strong evidence that C-H bond cleavage is central to the enzyme's catalytic cycle.
| Enzyme | Substrate/Product | Role of Deuterated Substrate | Mechanistic Insight Gained | Source |
| Phenylacetaldehyde Synthase (PAAS) | L-Phenylalanine → Phenylacetaldehyde | L-[²H₈]Phenylalanine | Elucidated the oxidative decarboxylation mechanism by tracking deuterium loss. | researchgate.net |
| Monoamine Oxidase A (MAO A) | Phenylethylamine → Phenylacetaldehyde | Deuterated Phenylethylamine (computational) | Supported a hydride transfer mechanism by calculating the expected KIE. | rsc.org |
| Phenylalanine Hydroxylase (CvPheH) | Phenylalanine → Tyrosine | [ring-²H₅]-Phenylalanine | Probed the chemical mechanisms of aromatic hydroxylation. | nih.gov |
Metabolic Flux Analysis in In Vitro Systems and Non-Human Biological Models
Metabolic Flux Analysis (MFA) is a powerful quantitative technique used to determine the rates (fluxes) of metabolic reactions within a biological system. ox.ac.ukcreative-proteomics.com The method relies on feeding cells or organisms a stable isotope-labeled substrate and then measuring the distribution of the isotopic label throughout the metabolic network. nih.gov This information, combined with a stoichiometric model of metabolism, allows for the calculation of intracellular fluxes, providing a detailed snapshot of cellular physiology.
While direct studies employing this compound for MFA are not widely documented, the principles are well-established using labeled precursors of the aromatic amino acid pathway, such as deuterated or ¹³C-labeled phenylalanine. nih.gov
Application in Plant Phenylpropanoid Pathway: The phenylpropanoid pathway, which begins with phenylalanine, is a major route in plant secondary metabolism, producing thousands of compounds including lignin, flavonoids, and scent molecules like phenylacetaldehyde. frontiersin.org
A study in Arabidopsis thaliana used [¹³C₆]-Phenylalanine to trace carbon flow through this extensive network. By analyzing the mass isotopomer distribution in downstream metabolites, researchers could identify which compounds were derived from phenylalanine and begin to quantify the relative flux towards different branches of the pathway. nih.gov
Similarly, introducing this compound to a plant cell culture or microbial system could be used to directly measure the flux of its conversion into other products, such as 2-phenylethanol (B73330) (catalyzed by phenylacetaldehyde reductase) or phenylacetic acid (catalyzed by aldehyde dehydrogenase). mdpi.comnih.gov This approach would precisely quantify how the cell partitions phenylacetaldehyde between different metabolic fates under various conditions.
Deuterated water (²H₂O) has also emerged as a substrate-agnostic tracer for MFA, allowing for the investigation of reaction reversibility and thermodynamics across central carbon metabolism in various microorganisms. osti.gov This highlights the versatility of deuterium labeling in understanding metabolic dynamics.
Biomimetic Reactions and Systems Chemistry
Biomimetic chemistry seeks to mimic biological processes, structures, and functions in artificial systems. wikipedia.org It involves designing synthetic reactions that replicate the efficiency and selectivity of enzymatic transformations. beilstein-journals.org Isotope labeling, including the use of deuterated compounds like this compound, can play a significant role in validating these synthetic mimics.
While specific examples of this compound in biomimetic studies are scarce, its potential application lies in:
Mechanism Validation: If a synthetic catalyst is designed to mimic an enzyme like aldehyde dehydrogenase, a biomimetic reaction could be run with both normal phenylacetaldehyde and this compound. Observing a kinetic isotope effect similar to that of the actual enzyme would provide strong evidence that the synthetic system operates through a comparable mechanism.
Tracer in Complex Systems: In systems chemistry, researchers study complex chemical systems with emergent properties arising from the interaction of multiple components. This compound could be introduced into a self-replicating or oscillating chemical network that is designed to mimic a metabolic cycle. Its deuterated signature would allow its path and transformations within the complex reaction mixture to be followed, helping to unravel the system's dynamics.
Mimicking Biosynthetic Assembly: Many complex natural products are formed through multi-step biosynthetic pathways. A biomimetic synthesis might aim to replicate a key step, such as the condensation of phenylacetaldehyde with another molecule. mdpi.com Using this compound would allow for the unambiguous confirmation of its incorporation into the final, more complex structure, verifying that the intended biomimetic reaction has occurred.
Advanced Analytical Method Development and Validation for Phenyl D5 Acetaldehyde in Complex Matrices
Chromatographic Separations (GC-MS, LC-MS) for Trace Level Quantification
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds like Phenyl-d5-acetaldehyde. The separation is typically achieved on a low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, which separates compounds based on their boiling points and interaction with the stationary phase. The mass spectrometer, often a single quadrupole or a more advanced triple quadrupole (MS/MS) system, provides sensitive and selective detection. researchgate.netresearchgate.net For trace-level quantification, selected ion monitoring (SIM) mode is employed, where only specific mass-to-charge (m/z) ratios corresponding to this compound and its fragments are monitored, thereby increasing sensitivity and reducing background noise. researchgate.net
Key parameters in a GC-MS method for this compound would include the injector temperature, oven temperature program, carrier gas flow rate, and the selection of appropriate m/z ions for quantification and confirmation. Due to the deuterium (B1214612) labeling, the molecular ion and key fragment ions of this compound will be 5 mass units higher than its non-deuterated counterpart, providing excellent specificity.
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS, particularly with a tandem mass spectrometry (LC-MS/MS) configuration, offers a powerful alternative for the analysis of this compound, especially when dealing with non-volatile matrices or when derivatization is employed to enhance ionization efficiency. nih.govlcms.cz Reversed-phase chromatography is a common approach, utilizing a C18 column to separate the analyte from other matrix components. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives such as formic acid to improve peak shape and ionization. researchgate.net
Detection by MS/MS is achieved through electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Multiple reaction monitoring (MRM) is the preferred quantification mode, where a specific precursor ion of the derivatized or underivatized this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective process minimizes matrix interference and provides excellent sensitivity. lcms.czresearchgate.net
The following table provides a comparative overview of typical parameters for GC-MS and LC-MS analysis of this compound.
| Parameter | GC-MS | LC-MS/MS |
| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer (Single or Triple Quadrupole) | High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer |
| Separation Column | Low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) | Reversed-phase column (e.g., C18) |
| Mobile Phase | Inert carrier gas (e.g., Helium) | Gradient mixture of aqueous and organic solvents (e.g., water/acetonitrile with formic acid) |
| Ionization Source | Electron Ionization (EI) | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
| Detection Mode | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |
| Sample Volatility | Required | Not strictly required (can analyze less volatile derivatives) |
| Derivatization | Often required for improved stability and chromatography | Can be used to enhance ionization and sensitivity |
Derivatization Strategies for Enhanced Detection and Stability
Derivatization is a chemical modification process employed to improve the analytical characteristics of a compound. For this compound, derivatization can enhance its thermal stability for GC analysis, improve chromatographic peak shape, and increase its ionization efficiency for MS detection. nih.gov Common derivatization reagents for aldehydes include:
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): PFBHA reacts with the carbonyl group of this compound to form a stable oxime derivative. und.edu This derivative is highly electron-capturing, making it particularly suitable for sensitive detection by GC with an electron capture detector (ECD) or by negative chemical ionization (NCI) mass spectrometry. The PFBHA oxime is also amenable to analysis by LC-MS.
2,4-Dinitrophenylhydrazine (DNPH): DNPH is a widely used reagent that reacts with aldehydes to form 2,4-dinitrophenylhydrazones. nih.gov These derivatives are colored compounds that can be detected by UV-Vis spectroscopy, but more commonly, they are analyzed by LC-MS. The DNPH moiety enhances the ionization efficiency of the molecule in ESI-MS. chromforum.org
The choice of derivatization reagent and reaction conditions (e.g., pH, temperature, and reaction time) must be carefully optimized to ensure complete and reproducible derivatization of this compound.
Isotope Dilution Mass Spectrometry (IDMS) as a Reference Method
Isotope Dilution Mass Spectrometry (IDMS) is recognized as a primary ratio method by the Consultative Committee for Amount of Substance (CCQM) and serves as a reference method for the highly accurate quantification of organic compounds. acs.org In the context of analyzing the native compound, phenylacetaldehyde (B1677652), this compound is the ideal internal standard for IDMS. chromatographyonline.comumsl.edu
The principle of IDMS involves adding a known amount of the isotopically labeled standard (this compound) to a sample containing the unlabeled analyte (phenylacetaldehyde). musechem.com The labeled and unlabeled compounds are assumed to have identical chemical and physical properties, meaning they behave similarly during sample preparation, extraction, and chromatographic analysis. scispace.com Any losses of the analyte during these steps will be mirrored by proportional losses of the internal standard.
After extraction and analysis by MS, the ratio of the signal from the unlabeled analyte to the labeled standard is measured. This ratio is then used to calculate the exact concentration of the native phenylacetaldehyde in the original sample, with high precision and accuracy, as it corrects for both matrix effects and variations in sample recovery. nih.govnih.gov The use of a stable isotope-labeled internal standard like this compound is crucial for achieving the highest level of accuracy in quantitative analysis, particularly in complex matrices where significant matrix effects can occur. researchgate.net
Electrochemical Detection Methods and Sensor Development
While chromatographic methods are the gold standard for quantification, electrochemical detection offers a promising avenue for the rapid and portable analysis of aldehydes, which could be adapted for this compound. sensor1stop.com Electrochemical sensors work by converting the chemical interaction of an analyte with a sensing element into a measurable electrical signal (e.g., current, potential). sensor1stop.com
For aldehydes, detection is typically based on their electrochemical oxidation at the surface of a modified electrode. mdpi.comencyclopedia.pub The development of such sensors for this compound would involve:
Electrode Material: Noble metals like platinum and palladium, often in nanoparticle form, have shown excellent electrocatalytic activity towards the oxidation of aldehydes. encyclopedia.pubresearchgate.net The electrode surface could be modified with these nanoparticles to enhance sensitivity and selectivity.
Sensing Mechanism: The sensor would operate based on the principle of amperometry, where the current generated from the oxidation of this compound at a specific applied potential is proportional to its concentration.
Selectivity: A key challenge in sensor development is achieving selectivity for the target analyte in a complex mixture. This can be addressed through the use of specific recognition elements, such as enzymes (e.g., aldehyde dehydrogenase), or by carefully tuning the electrode's surface chemistry and operating potential. encyclopedia.pub
While electrochemical sensors for specific detection of this compound are not yet commercially available, the principles established for other aldehydes, such as formaldehyde (B43269), provide a strong foundation for future research and development in this area. researchgate.netresearchgate.net The potential advantages of electrochemical sensors include their portability, low cost, and potential for real-time measurements, making them attractive for on-site environmental monitoring or process control applications.
Sample Preparation Techniques for Complex Biological and Environmental Samples (Non-Clinical)
The effective extraction and clean-up of this compound from complex matrices such as soil, water, and other environmental samples is a critical step prior to instrumental analysis. The goal is to isolate the analyte from interfering components and concentrate it to a level suitable for detection.
Solid-Phase Microextraction (SPME): SPME is a solvent-free, simple, and efficient sample preparation technique for volatile and semi-volatile organic compounds. nih.gov A fused silica (B1680970) fiber coated with a suitable stationary phase is exposed to the headspace of a sample or directly immersed in a liquid sample. nih.gov this compound partitions onto the fiber, which is then transferred to the injector of a GC for thermal desorption and analysis. acs.org On-fiber derivatization with reagents like PFBHA can also be performed to enhance the extraction and detection of aldehydes. mdpi.commdpi.com
Methanol Extraction: For solid samples like soil and sediment, methanol extraction is a common and robust technique for volatile organic compounds. wateronline.comclu-in.org The sample is mixed with methanol, which effectively extracts the analytes. An aliquot of the methanol extract can then be diluted with water and analyzed by purge-and-trap GC-MS or directly injected for LC-MS analysis. dtic.mil This method helps to preserve the volatile analytes and provides a concentrated extract for analysis. clean.com.br
Purge-and-Trap: This technique is the standard method for the analysis of volatile organic compounds in water and can be adapted for soil slurries. epa.gov An inert gas is bubbled through the sample, stripping the volatile this compound, which is then trapped on a sorbent material. The trap is subsequently heated, and the desorbed analyte is introduced into the GC-MS system.
The selection of the appropriate sample preparation technique will depend on the specific matrix, the concentration of the analyte, and the subsequent analytical instrumentation.
The following table summarizes the applicability of these techniques.
| Technique | Principle | Suitable Matrices | Advantages |
| Solid-Phase Microextraction (SPME) | Partitioning of analyte onto a coated fiber | Water, Air, Headspace of solids | Solvent-free, simple, sensitive |
| Methanol Extraction | Solvent extraction of analyte from a solid matrix | Soil, Sediment, Solid Wastes | Robust, good for higher concentrations, preserves sample |
| Purge-and-Trap | Stripping of volatile analyte with an inert gas followed by trapping | Water, Soil slurries | Highly sensitive for volatile compounds, automated |
Quality Control and Reference Material Certification for Deuterated Standards
The reliability of analytical measurements using this compound as an internal standard is fundamentally dependent on the quality and certified purity of the standard itself. Rigorous quality control and certification of deuterated standards are therefore essential.
Quality Control:
During the synthesis and purification of this compound, several quality control checks are performed:
Isotopic Purity: The percentage of deuterium incorporation is determined, typically by mass spectrometry. A high isotopic purity is crucial to avoid any interference from unlabeled or partially labeled molecules.
Chemical Purity: The presence of any non-isotopically labeled impurities is assessed using high-resolution chromatographic techniques like GC-MS and LC-MS. The chemical purity should be as high as possible, ideally >98%.
Stability: The stability of the deuterated standard is evaluated under various storage conditions (e.g., temperature, light exposure) to establish appropriate storage recommendations and shelf life.
Reference Material Certification:
For a deuterated standard to be considered a Certified Reference Material (CRM), its production must adhere to the stringent requirements of international standards, primarily ISO 17034: "General requirements for the competence of reference material producers" . excedr.comaroscientific.comnata.com.auansi.org This standard ensures that the reference material producer has a competent and consistent operation for the production of reference materials.
The certification process for a CRM like this compound involves:
Characterization: The property of interest, in this case, the purity or concentration of this compound, is determined by one or more primary methods of measurement, such as quantitative NMR (qNMR) or IDMS.
Traceability: The certified value must be metrologically traceable to the International System of Units (SI). reagecon.com
Uncertainty: A comprehensive uncertainty budget is calculated, which includes contributions from the characterization measurements, homogeneity of the material, and its long-term stability.
Homogeneity and Stability Studies: The producer must demonstrate that the material is homogeneous throughout the batch and that it remains stable over its certified shelf life.
Certification Documentation: A certificate of analysis is issued that provides the certified property value, its expanded uncertainty, and a statement of metrological traceability. reagecon.com
By using a this compound standard that has been certified according to ISO 17034, analytical laboratories can have a high degree of confidence in the accuracy and traceability of their measurement results. musechem.com
Theoretical and Computational Chemistry Studies on Phenyl D5 Acetaldehyde
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in describing the electronic characteristics of a molecule. scienceopen.com These calculations provide optimized molecular geometries, orbital energies, and electron distribution, which are fundamental to predicting chemical behavior.
The electronic structure of Phenyl-d5-acetaldehyde is virtually identical to that of phenylacetaldehyde (B1677652). The substitution of hydrogen with deuterium (B1214612), being an isotopic change, does not alter the potential energy surface or the electronic configuration. princeton.edu DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G**, are employed to determine key electronic parameters. nih.gov
Key Electronic Properties:
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For phenylacetaldehyde, the HOMO is typically localized on the electron-rich phenyl ring, while the LUMO is centered on the carbonyl group of the acetaldehyde (B116499) moiety. The energy gap between HOMO and LUMO indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. In this compound, the oxygen atom of the carbonyl group represents a region of high negative potential (a nucleophilic site), while the hydrogen of the aldehyde group and the phenyl ring protons (or deuterons) are in regions of positive potential.
Reactivity Descriptors: Global reactivity descriptors derived from conceptual DFT, such as electronegativity, chemical hardness, and softness, can be calculated from the HOMO and LUMO energies to quantify and compare the reactivity of the molecule.
Quantum chemical methods allow for the prediction of reaction pathways and the clarification of reaction mechanisms, such as the formation of phenylacetaldehyde from the Maillard reaction between glucose and phenylalanine. nih.govmdpi.com These computational approaches can model the movement of atoms and solve the Schrödinger equation for electron motion under various approximations to predict the potential energy surface of a reaction. scienceopen.com
Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects
The flexibility of this compound is primarily due to the rotation around the single bond connecting the phenyl ring and the carbonyl carbon. Molecular dynamics (MD) simulations and other conformational analysis techniques are used to explore the potential energy surface and identify stable conformers. bigchem.euchemrxiv.org
Conformational Analysis: The dihedral angle between the phenyl ring and the aldehyde group defines the molecule's conformation. Computational methods can identify energy minima corresponding to stable conformers. Often, the most stable conformation involves a gauche or eclipsed arrangement to minimize steric hindrance. Advanced conformational search protocols can systematically identify and rank the stability of numerous molecular configurations based on their structural and energetic properties. mdpi.com While rudimentary sorting of conformers can be done with semiempirical methods, higher accuracy is achieved by refining the results with DFT calculations. chemrxiv.org
Solvent Effects: Chemical processes frequently occur in solution, making the study of solvent effects critical. iaea.org Computational models can account for the solvent in two primary ways:
Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) treat the solvent as a continuous dielectric medium. iaea.org This approach is computationally efficient and captures the bulk electrostatic effects of the solvent on the solute's geometry and energy.
Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box around the solute. This method is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding. MD simulations are particularly well-suited for this, as they can model the dynamic behavior of the entire system over time. youtube.com
For this compound, polar solvents are expected to stabilize conformers with higher dipole moments. The interaction between the carbonyl oxygen and protic solvent molecules (e.g., water, ethanol) via hydrogen bonding can significantly influence the conformational equilibrium and reactivity. DFT-calculated parameters can describe these solvent-mediated interactions. researchgate.net
Density Functional Theory (DFT) for Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)
DFT is a highly effective method for predicting spectroscopic properties, providing a powerful link between calculated molecular structure and experimental data. aps.org The accuracy of these predictions is often high enough to aid in spectral assignment and structural elucidation. nih.govrsc.org
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating nuclear magnetic shielding tensors, which are then converted to chemical shifts. nih.gov For this compound, calculations would predict ¹³C and ¹H chemical shifts.
¹³C NMR: The predicted ¹³C shifts for the deuterated phenyl ring would be very similar to those of the non-deuterated compound. However, the carbon atoms directly bonded to deuterium (C-D) will exhibit small upfield shifts (isotope shifts) and will appear as multiplets due to one-bond ¹³C-²H coupling.
¹H NMR: The most significant difference would be in the ¹H NMR spectrum. The signals corresponding to the five aromatic protons would be absent. The remaining signals for the aldehyde and methylene (B1212753) protons would be largely unaffected, though minor long-range coupling to deuterium might be observable with high-resolution instruments.
The choice of DFT functional, basis set, and the inclusion of a solvent model are crucial for achieving high accuracy in chemical shift prediction. nih.govmdpi.com
Note: The table presents typical DFT-predicted NMR chemical shifts for the non-deuterated phenylacetaldehyde, which serves as a close proxy. For this compound, the ¹H signals for the phenyl ring would be absent.
Vibrational Frequencies: Calculating the harmonic vibrational frequencies is a standard output of DFT calculations, which requires computing the second derivative of the energy with respect to atomic positions (the Hessian matrix). q-chem.com These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra.
For this compound, the most pronounced effect of isotopic substitution is on the vibrational modes involving the movement of the substituted atoms. princeton.edu
C-D vs. C-H Modes: The C-H stretching vibrations of the phenyl ring, typically found in the 3000-3100 cm⁻¹ region, are replaced by C-D stretching modes at significantly lower frequencies, approximately 2200-2300 cm⁻¹. This shift is due to the heavier mass of deuterium and can be approximated by the harmonic oscillator model, where the frequency is inversely proportional to the square root of the reduced mass.
Other Modes: Phenyl ring bending and out-of-plane "wagging" modes involving hydrogen are also shifted to lower frequencies upon deuteration. Vibrations localized to the acetaldehyde portion of the molecule, such as the C=O stretch (around 1720-1740 cm⁻¹), are only slightly affected.
Computational Modeling of Kinetic Isotope Effects
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org Computational modeling is essential for predicting and interpreting KIEs, providing deep mechanistic insight. The use of deuterium labels, as in this compound, is a common technique for probing reaction mechanisms. wikipedia.org
Primary vs. Secondary KIEs:
Primary KIE (PKIE): A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For this compound, a significant PKIE (kH/kD > 2) would be expected for a reaction involving the cleavage of a C-D bond on the phenyl ring.
Secondary KIE (SKIE): A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking. princeton.edu For reactions occurring at the acetaldehyde side chain of this compound, the d5-phenyl group would exert a secondary effect. These effects are typically smaller (kH/kD ≈ 0.8–1.4) and arise from changes in the vibrational frequencies of the C-D bonds between the ground state and the transition state. wikipedia.org
Computational Approach: KIEs are computationally modeled using transition state theory. The process involves:
Optimizing the geometries of the reactant and the transition state at a given level of theory (e.g., DFT).
Calculating the harmonic vibrational frequencies for both structures.
Using the vibrational frequencies to compute the zero-point vibrational energies (ZPVEs) for both the light (H) and heavy (D) isotopologues.
The KIE arises primarily from the difference in ZPVE between the C-H and C-D bonds. princeton.edu The C-D bond has a lower ZPE than the C-H bond. If this bond's vibrational character changes significantly upon moving from the reactant to the transition state (e.g., a change in hybridization from sp² to sp³), the difference in activation energy between the deuterated and non-deuterated species leads to a KIE. Computational models can accurately predict the magnitude and direction (normal, kH/kD > 1; or inverse, kH/kD < 1) of these effects, which can be invaluable for distinguishing between proposed reaction mechanisms. icm.edu.plyoutube.com
Chemical Transformations and Advanced Derivatives of Phenyl D5 Acetaldehyde
Synthesis of Chiral Derivatives and Stereoselective Reactions
The creation of chiral molecules from achiral precursors is a cornerstone of modern organic synthesis, with significant implications for the pharmaceutical and agrochemical industries. Phenyl-d5-acetaldehyde can serve as a prochiral substrate in various stereoselective reactions to generate enantiomerically enriched or pure chiral derivatives.
One common approach to achieving stereoselectivity is through the use of chiral auxiliaries . These are chiral molecules that are temporarily attached to the substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed. For instance, a chiral amine could be condensed with this compound to form a chiral imine. Subsequent nucleophilic addition to the imine would be directed by the stereocenter of the auxiliary, leading to the formation of a new stereocenter with a specific configuration. The auxiliary can then be hydrolyzed to reveal the chiral product.
Catalytic asymmetric additions of organometallic reagents to the carbonyl group of this compound represent another powerful strategy. The use of chiral ligands in conjunction with organozinc or organolithium reagents can facilitate the enantioselective formation of chiral secondary alcohols. uctm.edu For example, the addition of diethylzinc (B1219324) to aldehydes can be catalyzed by chiral amino alcohols to produce secondary alcohols with high enantiomeric excess. researchgate.net The deuterated phenyl group in this compound would remain intact during such transformations, yielding chiral, deuterated alcohols.
The table below illustrates potential chiral derivatives that could be synthesized from this compound using established stereoselective methods.
| Reaction Type | Reagent/Catalyst | Potential Chiral Product |
| Asymmetric Aldol (B89426) Reaction | Chiral proline catalyst | Chiral β-hydroxy aldehyde |
| Asymmetric Allylation | Chiral allylborane reagent | Chiral homoallylic alcohol |
| Catalytic Asymmetric Alkylation | Chiral ligand, Dialkylzinc | Chiral secondary alcohol |
| Chiral Auxiliary-Mediated Addition | Evans auxiliary, Nucleophile | Chiral carboxylic acid derivative |
These methods allow for the controlled synthesis of specific stereoisomers, which is crucial for applications where biological activity is dependent on the three-dimensional structure of the molecule.
Polymerization Studies and Material Science Applications (e.g., as a monomer with specific isotopic tags)
The polymerization of aldehydes can lead to the formation of polyacetals, a class of polymers with a repeating ether linkage in their backbone. Phenylacetaldehyde (B1677652), including its deuterated isotopologue, can undergo polymerization, particularly in the presence of acid catalysts. google.com The resulting polymer would be a deuterated polystyrene derivative.
The incorporation of deuterium (B1214612) into polymers, creating deuterated polymers , offers significant advantages in material science. mdpi.com One of the most prominent applications is in neutron scattering studies. Hydrogen and deuterium have very different neutron scattering cross-sections, and by selectively deuterating parts of a polymer or a polymer blend, researchers can generate contrast in neutron scattering experiments. This allows for the detailed investigation of polymer structure, dynamics, and morphology at the molecular level. For instance, a blend of a deuterated polymer derived from this compound and its non-deuterated counterpart could be studied to understand polymer-polymer interactions and phase behavior.
Furthermore, the deuterium labeling in this compound can be used as a specific isotopic tag to monitor polymerization kinetics and mechanisms. The presence of the d5-phenyl group provides a clear spectroscopic handle (e.g., in NMR or mass spectrometry) to track the incorporation of the monomer into the growing polymer chain.
The table below summarizes potential material science applications of polymers derived from this compound.
| Application Area | Technique | Information Gained |
| Polymer Blends and Alloys | Small-Angle Neutron Scattering (SANS) | Phase morphology, domain size, and interfacial properties |
| Polymer Dynamics | Quasi-Elastic Neutron Scattering (QENS) | Chain motion, diffusion, and relaxation processes |
| Polymerization Kinetics | NMR Spectroscopy, Mass Spectrometry | Monomer conversion, reaction rates, and mechanistic insights |
| Surface and Interface Studies | Neutron Reflectometry | Structure of thin films and adsorbed polymer layers |
The use of this compound as a monomer provides a pathway to novel polymeric materials with tailored properties for advanced characterization techniques.
Formation of Complex Heterocyclic Systems
This compound is a valuable precursor for the synthesis of complex heterocyclic systems, particularly those containing nitrogen. The aldehyde functionality is highly reactive and can participate in cyclization reactions to form a variety of ring structures.
A prominent example is the Pictet-Spengler reaction , which involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline or a β-carboline. wikipedia.orgnih.gov When this compound is reacted with a phenethylamine, a deuterated tetrahydroisoquinoline is formed. Similarly, reaction with tryptamine (B22526) yields a deuterated tetrahydro-β-carboline. These heterocyclic scaffolds are present in a wide range of biologically active natural products and pharmaceutical agents. nih.gov The use of the deuterated aldehyde allows for the introduction of a stable isotopic label into these complex molecules, which can be invaluable for metabolic studies and mechanistic investigations of their biological targets. nih.govchem-station.com
The general mechanism of the Pictet-Spengler reaction involves the initial formation of a Schiff base, which is then protonated to form an electrophilic iminium ion. Intramolecular electrophilic aromatic substitution then leads to the cyclized product. depaul.edu
Another important reaction for the synthesis of dihydroisoquinolines is the Bischler-Napieralski reaction . While this reaction typically starts from a β-arylethylamide, it can be conceptually linked to the reactivity of aldehydes. The use of this compound in related synthetic sequences can lead to deuterated isoquinoline (B145761) derivatives. nrochemistry.com
The table below showcases examples of complex heterocyclic systems that can be synthesized from this compound.
| Reaction Name | Reactant | Product Heterocycle | Significance |
| Pictet-Spengler | Phenethylamine | Tetrahydroisoquinoline-d5 | Core of many alkaloids |
| Pictet-Spengler | Tryptamine | Tetrahydro-β-carboline-d5 | Found in psychoactive compounds |
| Hantzsch Dihydropyridine Synthesis | Ethyl acetoacetate, Ammonia | Dihydropyridine-d5 | Present in calcium channel blockers nih.gov |
The versatility of this compound in these cyclization reactions makes it a key building block for the synthesis of isotopically labeled heterocyclic libraries.
Palladium-Catalyzed Cross-Coupling and Other Organometallic Reactions
The aldehyde group of this compound can participate in a variety of palladium-catalyzed cross-coupling and other organometallic reactions, enabling the formation of new carbon-carbon bonds.
Palladium-catalyzed α-arylation of aldehydes is a powerful method for the synthesis of α-aryl aldehydes. While this reaction is typically performed on the enolate of the aldehyde, the use of this compound would result in the formation of a product with a deuterated phenyl group adjacent to the newly introduced aryl moiety. This would be a valuable transformation for creating complex, isotopically labeled molecules.
The carbonyl group of this compound is also susceptible to nucleophilic attack by various organometallic reagents , such as Grignard reagents (RMgX) and organozinc reagents (R2Zn). libretexts.orgwikipedia.org These reactions lead to the formation of secondary alcohols, where the newly formed stereocenter bears a deuterated phenyl group. The use of deuterated starting materials in these reactions can provide insights into reaction mechanisms through the study of kinetic isotope effects. chem-station.com
For example, the reaction of this compound with a methyl Grignard reagent would yield 1-(phenyl-d5)-propan-2-ol. The diastereoselectivity of such additions can often be controlled by the reaction conditions and the presence of chelating groups.
The table below provides an overview of potential organometallic reactions involving this compound.
| Reaction Type | Organometallic Reagent | Product Type |
| Grignard Reaction | Alkyl/Aryl Magnesium Halide | Secondary Alcohol-d5 |
| Negishi Coupling | Organozinc Halide (with a suitable precursor) | Aryl- or Alkyl-substituted derivative-d5 |
| Barbier Reaction | Organozinc Halide (in situ) | Secondary Alcohol-d5 |
| Fukuyama Coupling | Thioester, Organozinc Reagent (in a multi-step synthesis) | Ketone-d5 |
These organometallic transformations highlight the utility of this compound as a versatile building block for constructing a wide array of complex organic molecules with precise isotopic labeling.
Future Directions and Emerging Research Avenues for Phenyl D5 Acetaldehyde
Integration with Advanced Imaging Techniques (e.g., specific molecular imaging probes)
The unique properties of deuterated compounds, including Phenyl-d5-acetaldehyde, open up promising avenues for the development of next-generation molecular imaging probes. The substitution of hydrogen with deuterium (B1214612) can subtly alter the physicochemical properties of a molecule, which can be leveraged to enhance imaging contrast, metabolic stability, and target specificity.
Future research is anticipated to focus on incorporating this compound into the structure of peptide-based probes. nih.gov Peptides are excellent targeting moieties for various disease-related receptors and biomarkers. nih.gov By strategically deuterating these peptides, their in vivo stability against enzymatic degradation can be improved, prolonging their circulation time and enhancing their imaging efficacy. This compound could serve as a precursor for synthesizing deuterated amino acids or be attached as part of a linker molecule within the probe's structure.
Furthermore, the development of "activatable" probes, which become fluorescent only after interacting with a specific enzyme or biomarker, is a rapidly growing field. nih.gov These probes, often called molecular beacons, could be designed using this compound to create novel reaction-based sensors. For instance, probes could be engineered to detect specific aldehyde-metabolizing enzymes, with the deuterated phenyl group influencing the probe's spectroscopic properties or reaction kinetics. While fluorescent probes for detecting aldehydes like formaldehyde (B43269) in living cells already exist, the incorporation of a deuterated compound like this compound could offer enhanced sensitivity and selectivity. lookchem.com
Advanced imaging modalities such as Arterial Spin Labeling (ASL), a non-invasive MRI technique for measuring cerebral blood flow, could also benefit. researchgate.net While ASL directly measures blood flow, its combination with metabolic imaging using deuterated tracers could provide a more comprehensive picture of tissue physiology and pathophysiology, particularly in neurodegenerative disease and oncology research.
Development of Novel Synthetic Strategies for Deuterated Compounds
The increasing demand for deuterated compounds in various fields, from pharmaceuticals to materials science, necessitates the development of more efficient, selective, and cost-effective synthetic methods. nih.gov Traditional methods for producing compounds like this compound often rely on expensive deuterium sources or harsh reaction conditions. google.com Emerging research is focused on overcoming these limitations.
One of the most promising areas is the advancement of catalytic systems that use heavy water (D₂O) as an inexpensive and readily available deuterium source. For example, a chemo/regioselective hydrogen-deuterium (H-D) exchange method using a Pd/C-Al-D₂O catalytic system has been shown to be highly effective. nih.gov This system generates deuterium gas in situ from the reaction of aluminum with D₂O, which then participates in the palladium-catalyzed H-D exchange. nih.gov This approach is environmentally benign and avoids the handling of flammable D₂ gas. nih.gov
Continuous flow chemistry represents another significant leap forward in the synthesis of deuterated compounds. colab.wsnih.gov Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields, better selectivity, and improved safety, especially for highly reactive intermediates. colab.ws This technology is particularly well-suited for isotopic labeling reactions, enabling rapid and efficient incorporation of deuterium into target molecules. nih.gov
The table below compares traditional and emerging synthetic strategies for deuterated compounds.
| Strategy | Deuterium Source | Key Features | Advantages | References |
| Traditional Methods | D₂ gas, LiAlD₄, NaBD₄ | Often requires high pressure, temperature, or stoichiometric use of expensive and hazardous reagents. | Well-established for certain transformations. | google.comnih.gov |
| Pd/C-Al-D₂O System | D₂O | In situ generation of D₂ gas; heterogeneous catalysis. | Environmentally benign, uses inexpensive D₂O, safer procedure. | nih.gov |
| Flow Chemistry | D₂O, deuterated solvents | Micro-flow reactors, rapid mixing, precise control of conditions. | High efficiency, improved safety, scalability, potential for automation. | colab.wsnih.gov |
| Sulfide/Accelerator Reduction | Heavy water, deuterated alcohols | Reduction-deuteration of organic halides. | Mild conditions, simple operation, low cost, avoids toxic and flammable reagents. | google.com |
Future efforts will likely focus on refining these novel strategies to broaden their applicability to a wider range of functional groups and complex molecules, including the efficient and site-selective synthesis of this compound.
Expansion of Mechanistic Applications in Unexplored Reaction Classes
The kinetic isotope effect (KIE), where a C-D bond breaks more slowly than a C-H bond, is a cornerstone of physical organic chemistry. Deuterated compounds like this compound are invaluable tools for elucidating reaction mechanisms. scielo.org.mx While this application is well-established, there is significant potential to expand their use into unexplored or newly emerging reaction classes.
For instance, the field of photocatalysis and organocatalysis often involves complex reaction pathways with transient intermediates. Using specifically deuterated substrates can help determine the rate-determining step and the nature of key bond-breaking and bond-forming events. This compound, with deuterium atoms on the stable phenyl ring, could be used as a probe in reactions involving the aldehyde functional group, such as aldol (B89426) condensations or Wittig-type reactions, to confirm that the C-H bonds on the aromatic ring are not involved in the primary mechanism.
Furthermore, the study of surface chemistry and heterogeneous catalysis could benefit from the use of deuterated aldehydes. Research on the selective deoxygenation of aldehydes on bimetallic surfaces, for example, could employ this compound to track the fate of the phenyl group versus the aldehyde group during the reaction, providing insights into catalyst behavior and reaction pathways on the atomic scale. energyfrontier.us
Emerging areas such as electrosynthesis and mechanochemistry also present new frontiers. The precise mechanisms in these fields are often poorly understood. Introducing deuterated molecules can provide clear, unambiguous evidence for specific mechanistic hypotheses, accelerating the development and optimization of these novel synthetic technologies.
Applications in Green Chemistry and Sustainable Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical design, manufacture, and application. researchgate.net The synthesis and application of deuterated compounds are increasingly being viewed through this lens.
A major focus is the replacement of traditional, hazardous reagents with more environmentally benign alternatives. The use of D₂O as the deuterium source is a prime example of a greener approach, as it is non-toxic and produces no harmful byproducts. researchgate.net Methods that utilize catalytic amounts of metals, particularly those that can be recycled and reused, are also central to sustainable synthesis. researchgate.net
The development of solvent-free or aqueous-based reaction systems for deuteration is another key research direction. The Pd/C-Al-D₂O system, which operates in D₂O, exemplifies this trend. nih.gov Additionally, the use of ultrasonic or microwave irradiation can often accelerate reactions, reducing energy consumption and reaction times, which aligns with green chemistry principles. researchgate.net
The table below summarizes key green chemistry principles and their application in the synthesis of deuterated compounds like this compound.
| Green Chemistry Principle | Application in Deuterated Synthesis | Example/Benefit | References |
| Atom Economy | H-D exchange reactions | Directly substitutes H for D without generating significant waste. | nih.gov |
| Safer Solvents & Auxiliaries | Using D₂O as a solvent and deuterium source | Eliminates the need for volatile organic solvents and hazardous deuterating agents. | nih.govresearchgate.net |
| Design for Energy Efficiency | Microwave or ultrasonic irradiation | Reduces reaction times from hours to minutes, lowering overall energy consumption. | researchgate.net |
| Catalysis | Use of recyclable heterogeneous catalysts (e.g., Pd/C) | Reduces waste compared to stoichiometric reagents and allows for catalyst reuse. | nih.govresearchgate.net |
| Use of Renewable Feedstocks | Bio-derived starting materials | Acetaldehyde (B116499) can be derived from the dehydrogenation of bio-ethanol, providing a sustainable starting point. | rsc.org |
Future research will continue to integrate these principles, aiming for synthetic routes to this compound and other deuterated compounds that are not only efficient but also inherently safer and more sustainable. colab.wsresearchgate.net
Q & A
Q. What are the established synthetic routes for phenyl-d5-acetaldehyde, and how do reaction conditions influence isotopic purity?
this compound is synthesized via deuteration of precursor molecules like phenylacetaldehyde using deuterated reagents (e.g., D₂O or deuterated acids). Isotopic purity (≥95%) is achieved by optimizing reaction parameters such as temperature (20–40°C), pH (neutral to mildly acidic), and reaction time (24–72 hours). Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H and ²H NMR) and high-resolution mass spectrometry (HRMS) are critical for verifying deuterium incorporation and purity .
Q. How is this compound characterized in complex matrices, and what analytical techniques are prioritized?
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard for detecting this compound in biological or environmental samples. Deuterium labeling minimizes interference from endogenous compounds, enhancing specificity. For structural confirmation, Fourier-transform infrared spectroscopy (FTIR) identifies aldehyde (C=O) and deuterated aromatic (C-D) bonds, while NMR resolves positional deuteration .
Q. What protocols ensure stability and accurate quantification of this compound as an internal standard?
Store this compound at –20°C in inert solvents (e.g., ethanol or acetonitrile) to prevent degradation. Prepare calibration curves using serial dilutions of the deuterated standard alongside non-deuterated analogs. Quantify via isotope dilution mass spectrometry (IDMS), where the deuterated compound corrects for matrix effects and instrument variability. Include a recovery experiment (spiked samples) to validate method accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in deuterium loss observed during this compound applications?
Deuterium loss in this compound often arises from proton exchange in protic solvents or acidic conditions. Mitigate this by:
- Using aprotic solvents (e.g., dimethyl sulfoxide).
- Adjusting pH to neutrality during sample preparation.
- Validating stability via time-course experiments with NMR monitoring. Contradictory data between studies may reflect differences in storage conditions or analytical protocols; cross-validate results using orthogonal techniques (e.g., LC-MS vs. GC-MS) .
Q. What experimental design considerations are critical for using this compound in kinetic isotope effect (KIE) studies?
Design KIE experiments with paired reactions (deuterated vs. non-deuterated aldehydes) under identical conditions. Control variables include:
- Temperature (±0.1°C).
- Solvent isotopic composition (e.g., H₂O vs. D₂O).
- Enzyme or catalyst concentration (if applicable). Calculate KIE using the ratio of rate constants () and validate with computational models (e.g., density functional theory). Address outliers by checking for secondary isotope effects or side reactions .
Q. How does this compound improve sensitivity in multi-analyte quantification workflows?
As a stable isotope-labeled internal standard (SIL-IS), this compound compensates for ion suppression/enhancement in electrospray ionization (ESI) sources. In multi-analyte panels (e.g., aldehydes in wine or biological fluids), use a deuterated standard for each target analyte to normalize matrix effects. Optimize chromatographic separation to prevent co-elution of isotopologues, which can distort quantification .
Methodological Frameworks for Research Design
- FINER Model : Ensure questions are Feasible (e.g., accessible deuterated reagents), Novel (e.g., novel KIE applications), Ethical, and Relevant to analytical chemistry .
- PICOT Framework : Define Population (e.g., wine samples), Intervention (e.g., this compound spiking), Comparison (non-deuterated analogs), Outcome (quantitative accuracy), and Timeframe (e.g., 6-month stability study) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
